rac Metanephrine-d3 Hydrochloride Salt
Overview
Description
- It plays a crucial role in the diagnosis of diseases such as pheochromocytoma and adrenal medullary neoplasms.
- The chemical formula for Metanephrine-d3 (hydrochloride) is C10H12D3NO3·HCl , with a molecular weight of 236.71 g/mol .
Metanephrine-d3 (hydrochloride): is a labeled analogue of metanephrine, which itself is an inactive metabolite of epinephrine.
Preparation Methods
- Synthetic Routes : Metanephrine-d3 (hydrochloride) can be synthesized through various methods, including isotopic labeling during synthesis.
- Industrial Production : While specific industrial production methods are not widely documented, it is typically prepared in research or clinical laboratories.
Chemical Reactions Analysis
- Reactions : Metanephrine-d3 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions : These reactions involve standard reagents and conditions used in organic chemistry.
- Major Products : The primary products formed depend on the specific reaction. For example, oxidation may yield different metabolites or derivatives.
Scientific Research Applications
- Clinical Testing : Metanephrine-d3 (hydrochloride) serves as an internal standard for quantifying metanephrine levels in plasma or urine using LC-MS/MS.
- Catecholamine Measurement : Researchers have used it to study catecholamine metabolism, providing insights for neurochemical analysis and drug development .
Mechanism of Action
- Metanephrine-d3 (hydrochloride) does not directly exert effects; rather, it reflects the metabolic activity of epinephrine.
- Its mechanism involves enzymatic conversion by catechol-O-methyl transferase (COMT) from epinephrine to metanephrine.
Comparison with Similar Compounds
- Similar Compounds : Other related compounds include metanephrine (without isotopic labeling) and other catecholamines.
- Uniqueness : Metanephrine-d3 (hydrochloride) stands out due to its stable isotope labeling, making it valuable for precise quantification in diagnostic assays .
Properties
IUPAC Name |
4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-methoxyphenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIQFVCFOPJYEQ-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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